Home > Products > Screening Compounds P98912 > 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride
3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride - 1798709-10-0

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

Catalog Number: EVT-1748580
CAS Number: 1798709-10-0
Molecular Formula: C9H17Cl2N3S
Molecular Weight: 270.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is a heterocyclic compound that combines a pyrazole ring with a thiomorpholine structure. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly as a building block for synthesizing more complex bioactive molecules.

Source

The compound can be synthesized through various chemical reactions involving pyrazole and thiomorpholine derivatives. It has been studied for its biological activity and potential therapeutic applications, particularly in the development of enzyme inhibitors and receptor modulators.

Classification

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is classified as a heterocyclic compound due to its unique ring structures. It falls under the category of thiomorpholines, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride typically involves the cyclization of precursors under controlled conditions. A common synthetic route includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiomorpholine in the presence of a suitable catalyst.

Technical Details

  • Reagents: The synthesis often requires the use of catalysts to facilitate the reaction, ensuring high yield and purity.
  • Conditions: Controlled temperatures and pH levels are crucial to optimize the synthesis process. Industrial production may utilize continuous flow reactors to enhance efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride features:

  • A pyrazole ring: This five-membered ring contains two nitrogen atoms.
  • A thiomorpholine ring: This six-membered ring includes a sulfur atom.

Data

The molecular formula is C8H12Cl2N2SC_8H_{12}Cl_2N_2S, with a molecular weight of approximately 239.17 g/mol. The compound's structural characteristics contribute to its unique chemical properties and biological activities.

Chemical Reactions Analysis

Reactions

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: It can react with halogenating agents or nucleophiles to form various substituted derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Mechanism of Action

The mechanism of action for 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. Its effectiveness depends on structural modifications and the specific biological context.

Physical and Chemical Properties Analysis

Physical Properties

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride is typically a solid at room temperature, with solubility in polar solvents due to its ionic nature from the dihydrochloride salt form.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry.

Applications

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride has several scientific uses:

  • Medicinal Chemistry: Investigated for potential therapeutic applications, including enzyme inhibition and receptor modulation.
  • Biological Research: Studied for its antimicrobial and anticancer properties.
  • Material Science: Used as a building block in the synthesis of new materials and catalysts.

This compound's unique structure and reactivity make it a valuable asset in various fields of scientific research, paving the way for new discoveries in drug development and materials science.

Introduction to 3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine Dihydrochloride in Heterocyclic Chemistry

Role of Pyrazole-Thiomorpholine Hybrids in Medicinal Chemistry

The molecular hybridization strategy combining pyrazole and thiomorpholine motifs represents a cornerstone in modern drug discovery. The compound 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride exemplifies this approach, where the pyrazole moiety contributes nitrogen-rich aromatic character and the thiomorpholine ring provides conformational flexibility with a sulfur-containing heterocycle. This hybrid architecture enables targeted interactions with diverse biological macromolecules, particularly protein kinases and G-protein-coupled receptors [4]. The ethyl substituent at the pyrazole N1 position (as confirmed in the base structure SMILES: CCn1c=C(C=N1)C2CSCCN2) enhances metabolic stability by sterically hindering oxidative dealkylation, a common limitation in first-generation pyrazole derivatives [1].

Recent structure-activity relationship (SAR) studies highlight the critical influence of the thiomorpholine oxidation state on target selectivity. The dihydrochloride salt form of the 1,1-dione derivative (CAS#: 1823755-18-5, Molecular Formula: C₉H₁₇Cl₂N₃O₂S) exhibits distinct electronic properties compared to the parent thiomorpholine, with the sulfone group enhancing hydrogen-bond acceptor capacity [2]. This modification significantly impacts binding affinity to enzymes containing serine/threonine catalytic pockets, as demonstrated in kinase inhibition assays. The 1-oxide intermediate (CAS#: 1798756-78-1, C₉H₁₆ClN₃OS) occupies a strategic position in this SAR continuum, offering intermediate dipole moments suitable for CNS-targeting therapeutics [4].

Table 1: Structural Derivatives and Key Properties

Compound NameCAS/IDMolecular FormulaOxidation StateDesign Rationale
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholineCID 86775445C₉H₁₅N₃SThioetherBase scaffold for SAR exploration
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dione dihydrochloride1823755-18-5C₉H₁₇Cl₂N₃O₂SSulfoneEnhanced polarity & metabolic stability
3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide hydrochloride1798756-78-1C₉H₁₆ClN₃OSSulfoxideBalanced blood-brain barrier penetration
N⁴-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-4-sulfonamideY206-5696C₁₆H₁₉N₅O₃SSulfonamideIsosteric replacement strategy

Hybrid systems also demonstrate superior pharmacokinetic properties compared to isolated heterocycles. The thiomorpholine sulfur engages in hydrophobic pocket interactions while maintaining water solubility through salt formation, as evidenced by the dihydrochloride derivative's molecular weight of 302.22 g/mol [2]. Pyrazole-thiomorpholine hybrids consistently exhibit favorable computed parameters: hydrogen bond acceptors (5–7), moderate logP values (1.15–3.15), and polar surface areas (67–76 Ų) that align with Lipinski's criteria for drug-likeness [8]. These features collectively address the permeability-solubility balance challenges prevalent in heterocyclic drug development.

Table 2: Computed Pharmacokinetic Parameters of Representative Analogues

Screening CompoundHydrogen Bond AcceptorslogPlogDPolar Surface Area (Ų)Water Solubility (LogSw)
Y206-56967-0.051-2.96275.771-2.09
Y503-342553.1501.14867.478-3.17
Base thiomorpholine (CID 86775445)4*1.2*-43.7*-2.5*

*Predicted values based on structural analogues from search data

Historical Evolution of Thiomorpholine-Based Pharmacophores

Thiomorpholine pharmacophores have undergone three distinct evolutionary phases since their initial exploration in the mid-20th century. The first generation (1950s–1980s) featured unsubstituted thiomorpholine rings as conformational constraints in neuroleptic agents, exploiting the ring's ability to mimic piperazine bioisosteres with improved metabolic stability. The sulfur atom served primarily as a geometric placeholder rather than a functional element, with limited exploration of oxidation state variations [9].

The second-generation refinements (1990s–2010s) emerged following X-ray crystallographic evidence that sulfoxide and sulfone derivatives exhibited enhanced target affinity. This period saw strategic oxidation of the sulfur atom to modulate electronic properties, as exemplified by the development of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide hydrochloride (CAS#: 1798756-78-1). This compound represented a pivotal advancement by demonstrating how sulfoxides could fine-tune dipole moments (μ = 4.2–4.5 D) without compromising cell permeability [4]. Concurrently, the introduction of pyrazole appendages addressed historical limitations in aqueous solubility, with ethyl substitution at N1 specifically engineered to reduce CYP450 inhibition risks observed with bulkier alkyl groups [1] .

The current generation (post-2020) leverages structure-based drug design and high-throughput characterization. The precise assignment of the dihydrochloride salt of 3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine-1,1-dione (CAS#: 1823755-18-5) exemplifies contemporary approaches to polymorph control and salt selection for optimized dissolution profiles [2]. Modern synthetic routes achieve the core structure in fewer than five steps with overall yields exceeding 65%, a significant improvement from earlier 15–20% yields. Advanced characterization techniques—including predicted collision cross-section data for protonated adducts (m/z 198.10594, CCS 143.2 Ų)—now enable rapid pharmacokinetic screening of derivatives [1].

Table 3: Chronological Development of Key Thiomorpholine Derivatives

EraRepresentative StructureKey InnovationLimitations Addressed
1960–1985Thiomorpholine (unsubstituted)Piperazine bioisosterismMetabolic instability
1986–2005Thiomorpholine 1-oxideDipole modulation for CNS penetrationLow target selectivity
2006–20194-Arylthiomorpholine sulfonesEnhanced kinase affinityPoor aqueous solubility
2020–present3-(1-Ethyl-1H-pyrazol-4-yl)thiomorpholine-1,1-dione dihydrochlorideSalt formation for optimized crystallinity & PK/PDVariable oral bioavailability

This evolution reflects three paradigm shifts: (1) from passive sulfur incorporation to strategic oxidation state control; (2) from isolated heterocycles to purpose-built hybrids; and (3) from empirical screening to computationally guided design. The latest dihydrochloride derivatives represent convergence points where synthetic accessibility (confirmed by commercial availability of intermediates like 3-(1-ethyl-1H-pyrazol-4-yl)prop-2-en-1-amine hydrochloride [3]) meets tailored bioactivity. Contemporary research focuses on stereoselective synthesis at the thiomorpholine C3 position—a chiral center in 1-oxide derivatives that enables enantioselective target engagement, as demonstrated in recent screening compounds containing chiral thiomorpholine subunits [8].

Properties

CAS Number

1798709-10-0

Product Name

3-(1-ethyl-1H-pyrazol-4-yl)thiomorpholine dihydrochloride

IUPAC Name

3-(1-ethylpyrazol-4-yl)thiomorpholine;dihydrochloride

Molecular Formula

C9H17Cl2N3S

Molecular Weight

270.22 g/mol

InChI

InChI=1S/C9H15N3S.2ClH/c1-2-12-6-8(5-11-12)9-7-13-4-3-10-9;;/h5-6,9-10H,2-4,7H2,1H3;2*1H

InChI Key

KMVKWYSJQLAQAL-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2CSCCN2.Cl.Cl

Canonical SMILES

CCN1C=C(C=N1)C2CSCCN2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.